6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine
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Overview
Description
6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine is a heterocyclic compound that features both piperidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine typically involves multi-step organic synthesis. One common method includes the reaction of 4-benzylpiperidine with a suitable pyridazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of amines .
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by acting on receptors in the central nervous system. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions like Alzheimer’s disease and other neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the pyridazine ring.
3-(4-Benzyl-piperidin-1-yl)-6-oxo-6H-pyridazin-1-yl]-acetic acid: Another compound with both piperidine and pyridazine rings but with different substituents.
Uniqueness
6-(4-Benzylpiperidin-1-yl)-3,4-dimethylpyridazine is unique due to its specific combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H23N3 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3,4-dimethylpyridazine |
InChI |
InChI=1S/C18H23N3/c1-14-12-18(20-19-15(14)2)21-10-8-17(9-11-21)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
InChI Key |
FJSRARYQPVHRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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